molecular formula C18H13F3O5 B2635732 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 685861-47-6

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2635732
CAS No.: 685861-47-6
M. Wt: 366.292
InChI Key: HXUMLKHADLLMBY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes an ethoxyphenoxy group, a hydroxy group, and a trifluoromethyl group attached to a chromenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl group and the chromenone structure . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromenone derivative with a ketone group, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its chromenone backbone, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O5/c1-2-24-12-5-3-4-6-13(12)25-16-15(23)11-8-7-10(22)9-14(11)26-17(16)18(19,20)21/h3-9,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMLKHADLLMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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